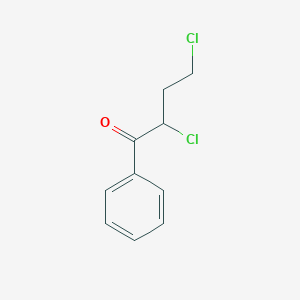
2,4-Dichloro-1-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,4-Dichloro-1-phenylbutan-1-one (DCPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 233.1 g/mol. DCPB is a derivative of phenylbutanone and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
作用機序
The mechanism of action of 2,4-Dichloro-1-phenylbutan-1-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting their production, 2,4-Dichloro-1-phenylbutan-1-one may have anti-inflammatory and analgesic effects.
生化学的および生理学的効果
Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 2,4-Dichloro-1-phenylbutan-1-one has been shown to have antioxidant properties.
実験室実験の利点と制限
One advantage of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, making it a useful tool for drug development. Additionally, 2,4-Dichloro-1-phenylbutan-1-one is relatively easy to synthesize and is commercially available.
One limitation of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its potential toxicity. Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which could limit its potential applications.
将来の方向性
There are several potential future directions for research involving 2,4-Dichloro-1-phenylbutan-1-one. One area of focus could be in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one could be used as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or antitumor properties.
Another potential future direction could be in the study of 2,4-Dichloro-1-phenylbutan-1-one's mechanism of action. Further research could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one and could lead to the development of new drugs with similar mechanisms of action.
Conclusion
In conclusion, 2,4-Dichloro-1-phenylbutan-1-one is a versatile chemical compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its potential use in the development of new pharmaceuticals. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory, analgesic, and antitumor properties. Further research could lead to the development of new drugs with similar mechanisms of action and could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one.
科学的研究の応用
2,4-Dichloro-1-phenylbutan-1-one has been used in a variety of scientific research applications. One area of focus has been in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one can be used as an intermediate in the synthesis of drugs such as anti-inflammatory agents and analgesics. It has also been studied for its potential use in the treatment of cancer.
特性
CAS番号 |
103905-77-7 |
|---|---|
製品名 |
2,4-Dichloro-1-phenylbutan-1-one |
分子式 |
C10H10Cl2O |
分子量 |
217.09 g/mol |
IUPAC名 |
2,4-dichloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c11-7-6-9(12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
JIXUCRDJWSDLRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
同義語 |
Butyrophenone, 2,4-dichloro- (6CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

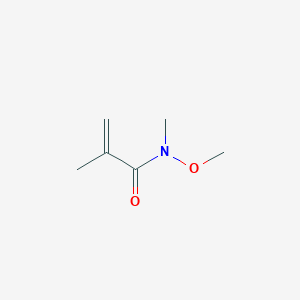
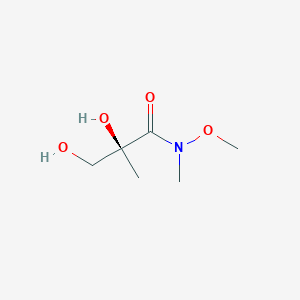
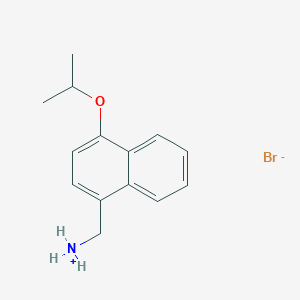
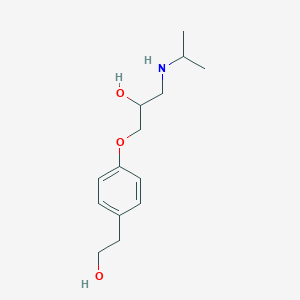
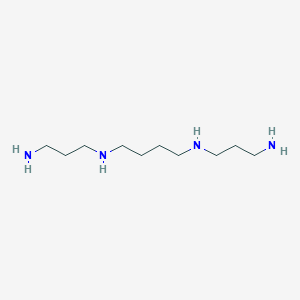
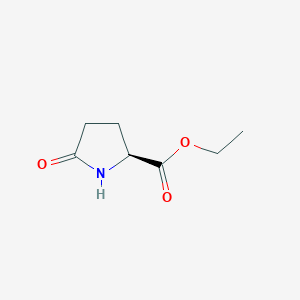
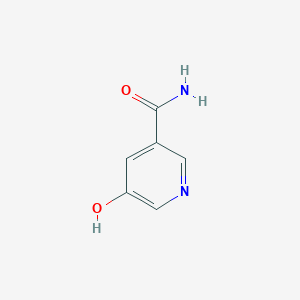
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
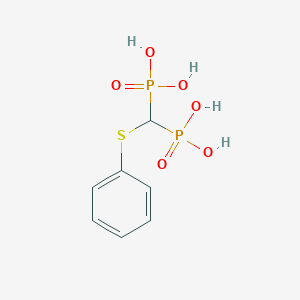
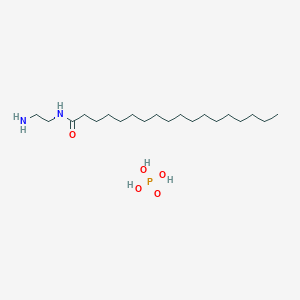
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
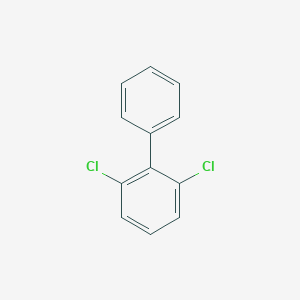
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)